molecular formula C14H17FN2O3 B1574395 OPB-111077

OPB-111077

Cat. No.: B1574395
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.

Scientific Research Applications

  • Inhibition of STAT3 and Mitochondrial Oxidative Phosphorylation : OPB-111077 acts as an inhibitor of STAT3 and mitochondrial oxidative phosphorylation, showing promise in preclinical models for anticancer activity. However, its clinical efficacy in unselected tumors has been modest (Tolcher et al., 2018).

  • Combination Therapy for Lymphoma : The compound has been studied for its potential in combination therapies for lymphoma. It showed synergistic effects when combined with alkylating agents like cyclophosphamide or bendamustine, particularly in models using human diffuse large B-cell lymphoma (DLBCL) cell lines (Ohi et al., 2021).

  • Applications in Advanced Cancers : this compound has been evaluated in phase I trials for safety, pharmacokinetics, and antitumor activity in patients with advanced cancers. It was generally well tolerated and showed potential clinical activity, notably in a subject with diffuse large B-cell lymphoma (Cote et al., 2015).

  • Treatment of Acute Myeloid Leukemia (AML) : The combination of this compound with decitabine and venetoclax has been explored for treating newly diagnosed or relapsed/refractory AML. This combination was found to be safe, well tolerated, and demonstrated preliminary anti-leukemic efficacy (Wilde et al., 2020).

  • Biomarker-Driven Phase Ib Clinical Trial in AML : A biomarker-driven Phase Ib trial of this compound in AML increased overall response rates. The trial utilized biomarkers to select patients likely to respond to the treatment, showing that this compound is well tolerated with a manageable toxicity profile (Martínez-López et al., 2020).

Properties

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.